2,2-Dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid involves multiple steps. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 4-methylpiperazine in the presence of a coupling agent . The reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid is primarily used in proteomics research . It is utilized in the study of protein interactions, protein structure, and function. The compound’s unique structure allows it to act as a probe or a ligand in various biochemical assays .
Mechanism of Action
The mechanism of action for 2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The piperazine ring in the compound can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, thereby affecting their activity or stability . The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride
- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
2,2-Dimethyl-3-[(4-methylpiperazin-1-yl)carbonyl]-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and enhances binding affinity. This structural feature distinguishes it from other similar compounds that may lack this ring and, consequently, have different binding properties and biological activities .
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2)8(9(12)11(16)17)10(15)14-6-4-13(3)5-7-14/h8-9H,4-7H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHLANDNHFLRCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649297 |
Source
|
Record name | 2,2-Dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-55-8 |
Source
|
Record name | 2,2-Dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.